molecular formula C15H15N3O4S2 B2952872 Methyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-5-carboxylate CAS No. 2034495-88-8

Methyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-5-carboxylate

Cat. No. B2952872
CAS RN: 2034495-88-8
M. Wt: 365.42
InChI Key: JKLNZJACJFCLAL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen . This ring is known for its aromatic properties, which means it has a special type of stability due to a phenomenon called resonance .


Chemical Reactions Analysis

Thiazole compounds are known for their reactivity. Due to their aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions, etc., may take place .

Scientific Research Applications

Synthesis and Chemical Reactions

Various reactions involving thiazole derivatives have been investigated for their potential in creating complex chemical structures. For example, Kappe and Roschger (1989) explored the methylation and acylation reactions on thioxo-1,2,3,4-tetrahydropyrimidine derivatives, leading to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, indicating the versatility of thiazole derivatives in organic synthesis (Kappe & Roschger, 1989). Similarly, Zanakhov et al. (2022) developed a method for preparing various substituted nicotinates, demonstrating the reactivity and utility of such compounds in synthesizing complex molecules (Zanakhov et al., 2022).

Biological Activities

Research on thiazole and nicotinic acid derivatives has revealed their potential biological activities. Patel and Shaikh (2010) prepared new 4-thiazolidinones of nicotinic acid, which exhibited antimicrobial properties against various bacterial and fungal species, indicating the therapeutic potential of such compounds (Patel & Shaikh, 2010). This suggests that derivatives of "Methyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazole-5-carboxylate" could also possess similar antimicrobial properties.

Drug Discovery and Development

The exploration of thiazole derivatives in drug discovery has been a prominent area of research. For instance, the design and synthesis of thiazoles targeting flavivirus envelope proteins by Mayhoub et al. (2011) offer insights into the development of antiviral agents, showcasing the potential of thiazole derivatives in addressing viral infections (Mayhoub et al., 2011).

Mechanism of Action

Target of Action

They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

properties

IUPAC Name

methyl 2-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-21-14(20)11-7-17-15(24-11)18-13(19)9-2-3-12(16-6-9)22-10-4-5-23-8-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLNZJACJFCLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)NC(=O)C2=CN=C(C=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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